1-Methyl-2-(trichloroacetyl)imidazole

Descripción general

Descripción

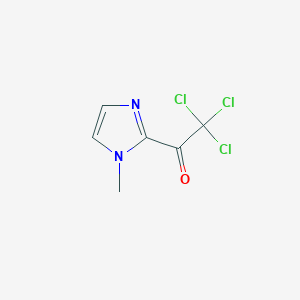

1-Methyl-2-(trichloroacetyl)imidazole is an organic compound with the molecular formula C6H5Cl3N2O. It is also known by its IUPAC name, 2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethanone. This compound is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. It is a solid at room temperature and is typically pale beige to beige in color .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Methyl-2-(trichloroacetyl)imidazole can be synthesized through a multi-step process. The general synthetic route involves the reaction of trichloroacetic acid with a methylating agent such as methyl alcohol or methyl bromide to form methyl trichloroacetate. This intermediate is then reacted with imidazole under basic conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of large reactors and precise control of temperature and pH to facilitate the reaction .

Análisis De Reacciones Químicas

Types of Reactions

1-Methyl-2-(trichloroacetyl)imidazole undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trichloroacetyl group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield imidazole and trichloroacetic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products

Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide derivative.

Hydrolysis: The major products are imidazole and trichloroacetic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Methyl-2-(trichloroacetyl)imidazole has been explored for its potential as a pharmaceutical agent. Its structure allows it to interact with biological targets, making it a candidate for drug development:

- Anticancer Activity : Research indicates that imidazole derivatives exhibit anticancer properties. For instance, studies have shown that imidazole-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including colorectal and breast cancer cells .

- Antimicrobial Properties : The compound has been tested for its efficacy against various pathogens. Its mechanism often involves binding to DNA or interfering with cellular processes, which can lead to reduced microbial viability .

Biological Research

The compound serves as a valuable tool in biological studies:

- DNA Binding Studies : this compound has been used in the synthesis of ligands that bind specifically to the minor groove of DNA. These interactions are crucial for developing novel therapeutic agents targeting genetic material .

- Amoebicidal Activity : Recent studies have evaluated its effectiveness against Acanthamoeba, a pathogen responsible for severe infections. Compounds similar to this compound have demonstrated significant amoebicidal effects, highlighting its potential in treating amoebic infections .

Synthetic Chemistry

In synthetic organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules:

- Reagent in Organic Synthesis : It acts as a versatile reagent in various chemical reactions, including nucleophilic substitutions and acylation reactions, facilitating the formation of diverse organic compounds .

Table 1: Biological Activities of this compound Derivatives

Case Study 1: Anticancer Properties

In a study evaluating the anticancer effects of imidazole derivatives, this compound was shown to significantly reduce cell viability in both DLD-1 and MCF-7 cell lines compared to controls. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: DNA Binding Ligands

Research focused on synthesizing polyamide ligands incorporating imidazole derivatives revealed that these compounds effectively bind to the minor groove of DNA, demonstrating potential for developing targeted gene therapies. The binding affinity and specificity were assessed using fluorescence spectroscopy.

Mecanismo De Acción

The mechanism of action of 1-Methyl-2-(trichloroacetyl)imidazole involves its interaction with nucleophiles due to the electrophilic nature of the trichloroacetyl group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on enzymes or other biological molecules, thereby inhibiting their activity. The molecular targets and pathways involved depend on the specific application and the biological context .

Comparación Con Compuestos Similares

Similar Compounds

1-Methylimidazole: Lacks the trichloroacetyl group and has different reactivity and applications.

2-(Trichloroacetyl)imidazole: Similar structure but without the methyl group, leading to different chemical properties and uses.

1-Methyl-2-(chloroacetyl)imidazole: Contains a chloroacetyl group instead of a trichloroacetyl group, resulting in different reactivity

Uniqueness

1-Methyl-2-(trichloroacetyl)imidazole is unique due to the presence of both the methyl and trichloroacetyl groups, which confer specific reactivity and make it suitable for specialized applications in organic synthesis and biochemical research .

Actividad Biológica

1-Methyl-2-(trichloroacetyl)imidazole (CAS No. 30148-23-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and molecular biology. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant research findings.

This compound can be synthesized through various chemical reactions involving imidazole derivatives. The trichloroacetyl group enhances its reactivity, making it a suitable candidate for biological applications. The compound's structure is characterized by the presence of a methyl group and a trichloroacetyl moiety attached to the imidazole ring.

This compound interacts with DNA, inhibiting its function. This action is primarily due to its ability to bind to the minor groove of DNA, which can interfere with transcription processes and lead to apoptosis in cancer cells . The compound's mechanism is similar to that of other imidazole derivatives known for their anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it possesses micromolar activity against several types of cancer cells, including those from lung (A549), brain (U373n), and cervical cancers (HeLa) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| A549 | 10 | Lung |

| U373n | 12 | Brain |

| HeLa | 15 | Cervical |

| HS683 | 14 | Brain |

| B16F10 | 20 | Melanoma |

Case Studies

In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on human cancer cell lines. The results demonstrated that treatment with the compound led to reduced cell viability and increased rates of apoptosis compared to control groups. The study highlighted the compound's potential as a chemotherapeutic agent due to its selective toxicity towards cancer cells while sparing normal cells .

Comparative Analysis

When compared to other imidazole derivatives, this compound shows enhanced biological activity due to the presence of the trichloroacetyl group, which increases lipophilicity and facilitates cellular uptake. This structural feature differentiates it from simpler imidazoles, which may lack sufficient potency against certain cancer types.

Table 2: Comparison with Other Imidazole Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 10 | DNA binding, apoptosis induction |

| Simple imidazole derivative | >50 | Weak interaction with DNA |

| Another trichloroacetyl imidazole | 15 | Similar mechanism but less potent |

Propiedades

IUPAC Name |

2,2,2-trichloro-1-(1-methylimidazol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3N2O/c1-11-3-2-10-5(11)4(12)6(7,8)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODGUAUPMUUXLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.